molecular formula C12H9N3 B8238847 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile

4'-Methyl-[2,2'-bipyridine]-4-carbonitrile

Cat. No.: B8238847
M. Wt: 195.22 g/mol
InChI Key: HDNDBCTYHVARTM-UHFFFAOYSA-N
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Description

4’-Methyl-[2,2’-bipyridine]-4-carbonitrile is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 4’ position and a carbonitrile group at the 4 position, making it a versatile ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-[2,2’-bipyridine]-4-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of 4-methylpyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses a stannane derivative instead of a boronic acid .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of homogeneous and heterogeneous catalytic systems, including nickel and palladium catalysts, is prevalent in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-[2,2’-bipyridine]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives .

Mechanism of Action

The mechanism by which 4’-Methyl-[2,2’-bipyridine]-4-carbonitrile exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, facilitating various catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-[2,2’-bipyridine]-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its ability to form stable complexes with metals and participate in a wide range of chemical reactions .

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDBCTYHVARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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